2-Bromo-4'-méthylbenzophénone

Vue d'ensemble

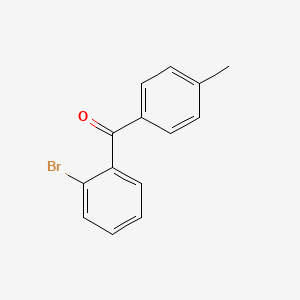

Description

2-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 2-position and a methyl group at the 4’-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

2-Bromo-4’-methylbenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers, dyes, and other specialty chemicals

Mécanisme D'action

Target of Action

Benzophenones, in general, are known for their phosphorescence . They can form radicals in the presence of ultraviolet radiation, which gives rise to some interesting photochemistry .

Mode of Action

The mode of action of 2-Bromo-4’-methylbenzophenone involves the formation of radicals under ultraviolet radiation . This process is known as photoreduction . The compound can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzophenones and their derivatives have been studied for their antitumor activity . The antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .

Pharmacokinetics

The compound’s molecular weight is 27514 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Benzophenones are known to exhibit phosphorescence . This property can be used to study the phosphorescence at room temperature by isolating individual molecules .

Action Environment

The action of 2-Bromo-4’-methylbenzophenone can be influenced by environmental factors such as light exposure. For instance, the compound can form radicals in the presence of ultraviolet radiation . This suggests that light conditions can significantly influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-4’-methylbenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzophenone: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-4-methylbenzoic acid: Contains a carboxylic acid group instead of a carbonyl group, altering its reactivity and applications.

Uniqueness

2-Bromo-4’-methylbenzophenone is unique due to the presence of both bromine and methyl substituents, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Activité Biologique

2-Bromo-4'-methylbenzophenone is an organic compound notable for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This article delves into its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

2-Bromo-4'-methylbenzophenone consists of a benzophenone backbone with a bromine atom at the 2-position and a methyl group at the 4-position of one of the phenyl rings. Its molecular formula is , and it has a significant role in pharmaceutical synthesis due to its reactivity and ability to form various derivatives.

Antimicrobial Activity

Research indicates that 2-Bromo-4'-methylbenzophenone exhibits antimicrobial properties against various bacterial strains. In a study assessing its efficacy, the compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Antifungal Activity

The compound also demonstrates antifungal activity , effectively inhibiting the growth of several fungal species. This property is particularly valuable in treating fungal infections, where resistance to conventional antifungal agents is increasing. The mechanism behind its antifungal action involves disrupting fungal cell membrane integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-Bromo-4'-methylbenzophenone has been noted for its anti-inflammatory effects . Studies have shown that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A laboratory investigation assessed the antimicrobial efficacy of 2-Bromo-4'-methylbenzophenone against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

- Fungal Inhibition Assay : In a separate study, the compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting it could be an effective treatment option for candidiasis .

- Inflammation Model : In an animal model of inflammation, administration of 2-Bromo-4'-methylbenzophenone led to a marked decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions such as arthritis .

The biological activity of 2-Bromo-4'-methylbenzophenone can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial cell membranes, disrupting their integrity and leading to cell death.

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, 2-Bromo-4'-methylbenzophenone exhibits superior potency and broader spectrum activity.

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Bromo-4'-methylbenzophenone | High | High | Moderate |

| 4-Bromo-4'-methylbenzophenone | Moderate | Moderate | Low |

| 4-Chloro-3-methylphenol | Low | High | Moderate |

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXIGKGMHOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450592 | |

| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-64-7 | |

| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.